1-(3-Bromo-4-fluorobenzyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a bromofluorobenzyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as a valuable building block for various pharmaceutical compounds and intermediates in complex molecule synthesis. The presence of both bromine and fluorine atoms on the phenyl ring enhances its reactivity and biological activity, distinguishing it from other similar compounds.
The compound can be classified under the category of piperidine derivatives, which are widely studied for their diverse biological activities. It is synthesized from commercially available starting materials, primarily 3-bromo-4-fluorobenzyl chloride and piperidine. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its structural components, which include a piperidine ring and a substituted benzyl group.
The synthesis of 1-(3-Bromo-4-fluorobenzyl)piperidine typically involves the following steps:
Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
The molecular formula of 1-(3-Bromo-4-fluorobenzyl)piperidine is C12H14BrF2N. The structure features:
Property | Value |
---|---|
Molecular Formula | C12H14BrF2N |
Molecular Weight | 287.15 g/mol |
IUPAC Name | 1-(3-Bromo-4-fluorobenzyl)piperidine |
InChI | InChI=1S/C12H14BrF2N/c13-11-6-9(5-10(7-11)12(14)15)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2 |
1-(3-Bromo-4-fluorobenzyl)piperidine can undergo various chemical reactions:
Common reagents for these reactions include sodium iodide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)piperidine involves its interaction with specific molecular targets, which may include receptors or enzymes relevant to its biological activity. The precise pathways depend on the context of its application in medicinal chemistry or biological studies. Typically, it may modulate receptor activity or enzyme function, contributing to therapeutic effects .
The compound exhibits characteristics typical of piperidine derivatives:
The presence of halogen substituents enhances its reactivity profile, making it suitable for further synthetic modifications. Its stability under various conditions allows it to serve as an intermediate in complex organic syntheses .
1-(3-Bromo-4-fluorobenzyl)piperidine has several applications in scientific research:
The synthesis of 1-(3-bromo-4-fluorobenzyl)piperidine critically depends on the preparation of halogenated benzyl intermediates. The preferred route involves nucleophilic substitution between 3-bromo-4-fluorobenzyl halides (typically chloride or bromide) and piperidine. Optimization studies demonstrate that polar aprotic solvents significantly enhance reaction kinetics and selectivity. Acetonitrile enables nucleophilic substitution completion within 4–6 hours at 60°C, while dimethylformamide (DMF) reduces reaction times to 2–3 hours but necessitates rigorous anhydrous conditions to prevent hydrolysis [3].
Base selection profoundly impacts yield profiles. Inorganic bases like potassium carbonate (K₂CO₃) provide yields of 72–78% by minimizing N-alkylation byproducts, whereas triethylamine—though effective—requires stoichiometric precision to avoid tertiary amine over-alkylation [3] [9]. Regioselectivity challenges arise from the ambident nucleophilicity of the benzyl halide intermediate; the bromide at the meta-position exhibits partial lability under forcing conditions, potentially generating undesired 4-fluoro-3-piperidinobenzyl isomers. This is mitigated through controlled addition rates and temperature modulation (20–25°C) [3].
Table 1: Solvent and Base Optimization for Nucleophilic Substitution
Benzyl Halide | Solvent | Base | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
3-Br-4-F-C₆H₃CH₂Cl | CH₃CN | K₂CO₃ | 60 | 78 | <5% |
3-Br-4-F-C₆H₃CH₂Cl | DMF | Et₃N | 25 | 82 | 8–12% |
3-Br-4-F-C₆H₃CH₂Br | THF | K₂CO₃ | 40 | 68 | 15% |
Piperidine ring introduction employs two dominant strategies: pyridine hydrogenation or reductive amination of preformed piperidinones. Hydrogenation of 4-(3-bromo-4-fluorobenzyl)pyridine over metal catalysts achieves high efficiency but demands precise conditions. Rhodium on carbon (5% Rh/C) in acetic acid facilitates quantitative conversion at 25°C and 1 bar H₂, leveraging acid-mediated catalyst dedeactivation prevention [9]. Palladium alternatives (10% Pd/C) require higher pressures (3–5 bar) and exhibit 15–20% reduced yields due to competing dehalogenation—particularly bromine loss [9].
Reductive amination between 3-bromo-4-fluorobenzaldehyde and piperidine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane affords moderate yields (65–70%). Though operationally simpler, this route struggles with imine intermediate instability and necessitates chromatographic purification to remove bis-alkylated impurities [3] [8]. Kinetic studies confirm that electron-withdrawing halogens retard imine formation, mandating 24-hour reaction durations for >90% substrate consumption [6].
Table 2: Ring Formation Method Comparison
Method | Catalyst/Reagent | Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
Pyridine Hydrogenation | 5% Rh/C, AcOH | 1 bar H₂, 25°C, 2h | 98 | Acid corrosion |
Pyridine Hydrogenation | 10% Pd/C, EtOH | 3 bar H₂, 50°C, 6h | 76 | Dehalogenation (∼20% yield loss) |
Reductive Amination | NaBH(OAc)₃, CH₂Cl₂ | RT, 24h | 68 | Di-benzyl impurity (∼15%) |
Cyclization* | — | 160°C, 4 days | <20 | Extreme conditions |
Note: Traditional cyclization methods are obsolete due to impractical reaction parameters [9].
Positional isomerism presents analytical and purification hurdles in 1-(3-bromo-4-fluorobenzyl)piperidine synthesis. The meta-bromo/para-fluoro configuration competes with three structural isomers during electrophilic benzyl halide generation: 2-bromo-4-fluorobenzyl, 3-fluoro-4-bromobenzyl, and 2-fluoro-5-bromobenzyl derivatives. These isomers exhibit near-identical polarity, complicating chromatographic separation (ΔRf < 0.05 in silica TLC) [3].
Advanced NMR techniques enable unambiguous differentiation. ¹H-¹³C HMBC correlations reveal diagnostic cross-peaks: the benzylic methylene group (–CH₂–) in the target 3-bromo-4-fluoro isomer shows three-bond coupling to C3 (δC 122.5 ppm) and C4 (δC 158.2 ppm), while the 4-bromo-3-fluoro analog couples to C4 (δC 135.1 ppm) and C3 (δC 162.7 ppm) . Mass spectrometry further discriminates isomers via fragmentation patterns: the 3-bromo-4-fluoro derivative undergoes Br loss (m/z 193 → 114), whereas 2-bromo-4-fluoro isomers display preferential C–Br bond cleavage (m/z 193 → 175) [5].
Table 3: NMR Differentiation of Positional Isomers
Isomer Structure | ¹H NMR (Benzylic CH₂, ppm) | ¹³C NMR (C-Br, ppm) | Key HMBC Correlation |
---|---|---|---|
1-(3-Br-4-F-benzyl)piperidine | 3.45 (s, 2H) | 122.5 | H-CH₂ to C3 (J=8 Hz) |
1-(2-Br-4-F-benzyl)piperidine | 3.62 (s, 2H) | 135.8 | H-CH₂ to C1 (J=3 Hz) |
1-(4-Br-3-F-benzyl)piperidine | 3.51 (s, 2H) | 132.1 | H-CH₂ to C4 (J=6 Hz) |
Transition-metal catalysis revolutionizes multi-step sequences for 1-(3-bromo-4-fluorobenzyl)piperidine. Palladium-mediated borrowing hydrogen methodology enables direct N-alkylation of piperidine with 3-bromo-4-fluorobenzyl alcohol, bypassing hazardous halide intermediates. Using Pd/C (2 mol%) and K₂CO₃ in toluene, this approach achieves 85% yield via in situ alcohol dehydrogenation, imine formation, and amine reduction [4] [10]. Crucially, bromine integrity is preserved through low-temperature (80°C) operations.
Solvent effects in catalytic hydrogenation are profound. Ethanol accelerates pyridine reduction over Rh/C (initial rate: 100 ml H₂ gₚd⁻¹ min⁻¹) but promotes catalyst poisoning via piperidine adsorption. Acetic acid mitigates this via protonation, sustaining catalytic activity but requiring specialized reactor materials [9]. Ruthenium complexes (e.g., Ru(bpy)₃²⁺) facilitate asymmetric reductive amination for chiral analogs, though they remain unexplored for the target compound [4].
Table 4: Catalytic Hydrogenation Performance in Solvents
Catalyst | Solvent | Initial H₂ Uptake (mL·gₚd⁻¹·min⁻¹) | Conversion (%) | Byproducts |
---|---|---|---|---|
10% Pd/C | Ethanol | 100 | 98 | None |
10% Pd/C | Ethyl acetate | 16 | 32 | Dehalogenated (35%) |
5% Rh/C | Acetic acid | 215 | 100 | None |
5% Pt/C | Water | <5 | <10 | Hydrolysis products |
Data adapted from hydrogenation studies of analogous 4-(4-fluorobenzyl)pyridine systems [9].
Optimization strategies converge on catalyst bifunctionality: acidic resins (Nafion®) coupled with Pd nanoparticles simultaneously enhance imine formation and reduction kinetics, potentially boosting yields beyond 90%. Future development requires halogen-tolerant ligand design—particularly for Suzuki couplings directly installing the bromo-fluorophenyl moiety onto preformed piperidine frameworks [3] [6].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3